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molecular formula C13H16N2O3 B8470733 Methyl 3-{[4-(acetylamino)phenyl]amino}but-2-enoate

Methyl 3-{[4-(acetylamino)phenyl]amino}but-2-enoate

Cat. No. B8470733
M. Wt: 248.28 g/mol
InChI Key: WANPDXWQIWPKQO-UHFFFAOYSA-N
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Patent
US07826982B2

Procedure details

A suspension of 4-aminoacetanilide (2) (253 g, 1.68 mol) and methyl acetoacetate (215 g, 1.85 mol) in MeOH (0.75 L) was heated to reflux. The resulting solution was held at reflux for 16 h and then cooled to 5° C. The resulting off-white precipitate was filtered and washed with MTBE (3×200 mL) to give butenoate 3 (195 g, 47% yield). The mother liquor was concentrated in vacuo and filtered to give a second crop of 3 as pale pink solids (141 g, 34% yield, 81% overall yield). 1H NMR (DMSO) δ 10.22 (s, 1H), 9.97 (s, 1H), 7.57 (d, 2H), 7.11 (d, 2H), 4.65 (s, 1H), 3.56 (s, 3H), 2.04 (s, 3H), 1.94 (s, 3H); 13C NMR (DMSO) δ 169.64, 168.07, 159.33, 136.48, 133.55, 124.52, 119.44, 84.47, 49.77, 23.81, 19.68.
Quantity
253 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 L
Type
solvent
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)=[O:3].[C:12]([O:18][CH3:19])(=[O:17])[CH2:13][C:14]([CH3:16])=O>CO>[C:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:14]([CH3:16])=[CH:13][C:12]([O:18][CH3:19])=[O:17])=[CH:7][CH:6]=1)(=[O:3])[CH3:1]

Inputs

Step One
Name
Quantity
253 g
Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)N
Name
Quantity
215 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
0.75 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The resulting off-white precipitate was filtered
WASH
Type
WASH
Details
washed with MTBE (3×200 mL)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)NC(=CC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 195 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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